Z-beta-Ala-OH
Overview
Description
Z-beta-Ala-OH is an organic compound where the carboxyl group (-COOH) in the alanine molecule is replaced by a benzyloxycarbonyl (-Cbz) group . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules . It appears as a white crystalline powder and has a molecular formula of C11H13NO4 .
Mechanism of Action
Z-beta-Ala-OH, also known as carbobenzyloxy-beta-alanine, Cbz-beta-alanine, 3-(benzyloxycarbonylamino)propanoic acid, N-Cbz-beta-alanine, or N-Benzyloxycarbonyl-beta-alanine, is a compound with various applications in biochemical research . This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that the compound is used in the design studies for anticonvulsant drugs , suggesting that it may interact with targets involved in neuronal signaling or neurotransmission.
Mode of Action
As an N-terminal Cbz protected beta-alanine , it is likely involved in the modulation of amino acid metabolism or protein synthesis
Biochemical Pathways
As a component used in peptide synthesis , it could potentially affect protein synthesis and degradation pathways.
Result of Action
Given its use in anticonvulsant drug design studies , it may have effects on neuronal activity or neurotransmitter levels. More research is needed to fully understand its effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
3-(benzyloxycarbonylamino)propanoic acid is an N-terminal Cbz protected β-alanine . It is used in the design of anticonvulsant drugs . It is also used in peptide synthesis
Cellular Effects
The cellular effects of 3-(benzyloxycarbonylamino)propanoic acid are not well-studied. It is known that beta-alanine, the parent compound of 3-(benzyloxycarbonylamino)propanoic acid, plays various roles in cellular processes. For example, beta-alanine is a precursor of pantothenic acid (vitamin B5), which is a component of coenzyme A, an essential molecule in numerous metabolic processes .
Molecular Mechanism
The molecular mechanism of 3-(benzyloxycarbonylamino)propanoic acid is not fully understood. As a derivative of beta-alanine, it may share some of the molecular mechanisms of beta-alanine. Beta-alanine is known to bind with histidine to form carnosine, a dipeptide that has antioxidant and pH buffering properties
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard conditions and should be stored at 2-8°C
Metabolic Pathways
3-(benzyloxycarbonylamino)propanoic acid is involved in the synthesis of pantothenic acid (vitamin B5), a component of coenzyme A Coenzyme A is involved in numerous metabolic pathways, including the citric acid cycle and fatty acid synthesis
Preparation Methods
The preparation of Z-beta-Ala-OH generally involves the following steps :
Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).
Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield this compound.
Chemical Reactions Analysis
Z-beta-Ala-OH undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrogenation: The benzyloxycarbonyl group can be removed using catalytic hydrogenation (Pd-C, H2).
Scientific Research Applications
Z-beta-Ala-OH has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a protective group for amino acids in peptide synthesis.
Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.
Industry: It is utilized in the preparation of various organic molecules for industrial applications.
Comparison with Similar Compounds
Z-beta-Ala-OH is similar to other carbamate-protected amino acids, such as N-Boc-beta-alanine and N-Fmoc-beta-alanine . it is unique in its use of the benzyloxycarbonyl group, which provides specific advantages in terms of stability and ease of removal under mild conditions .
Similar Compounds
N-Boc-beta-alanine: Uses a tert-butyloxycarbonyl group for protection.
N-Fmoc-beta-alanine: Uses a fluorenylmethoxycarbonyl group for protection.
This compound stands out due to its specific protective group, which offers unique benefits in peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGRLPYQJTKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177596 | |
Record name | N-Benzyloxycarbonyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304-94-1 | |
Record name | N-(Benzyloxycarbonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2304-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28943 | |
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Record name | 2304-94-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Benzyloxycarbonyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BENZYLOXYCARBONYL-BETA-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HUM5U2LG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Cbz-beta-alanine used in synthesizing complex molecules like piperidinedicarboxylic acid derivatives?
A1: Cbz-beta-alanine serves as a protected building block in the asymmetric synthesis of piperidinedicarboxylic acid derivatives []. The carboxybenzyl (Cbz) protecting group masks the reactivity of the amine group, allowing for selective chemical transformations at other sites of the molecule. For instance, in the synthesis of (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, Cbz-beta-alanine is deprotonated and alkylated, ultimately leading to the formation of the desired piperidine ring system through a series of reactions including ozonolysis and reductive amination [].
Q2: Does modifying ryanodine with Cbz-beta-alanine impact its interaction with the sarcoplasmic reticulum Ca2+ -release channel (SR CRC)?
A2: Yes, conjugating Cbz-beta-alanine to ryanodine via an ester linkage results in O10eq-Cbz-beta-alanylryanodine []. This modification influences the molecule's interaction with the SR CRC, potentially by altering its binding affinity and/or its effects on channel gating []. Further modification of this conjugate, specifically, replacing the Cbz group with a guanidine group, led to even greater binding affinity for the SR CRC compared to ryanodine alone [].
Q3: What makes Cbz-beta-alanine a suitable protecting group in peptide chemistry?
A3: The Cbz group in Cbz-beta-alanine offers several advantages as a protecting group. It is relatively stable under various reaction conditions and can be selectively removed through hydrogenolysis, a mild method that typically does not affect other functional groups in the molecule [, ]. This selectivity is crucial for controlled and efficient peptide synthesis, allowing for the sequential addition of amino acids in a desired order.
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